Butyl (2R)-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (2R)-2-hydroxybutanoate is an organic compound belonging to the ester family. It is derived from butanoic acid and butanol, featuring a hydroxyl group on the second carbon of the butanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl (2R)-2-hydroxybutanoate can be synthesized through esterification reactions. One common method involves the reaction of butanoic acid with butanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize flow microreactors, which offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Butyl (2R)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of butyl 2-oxobutanoate.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanoic acid and butanol.
Oxidation: Butyl 2-oxobutanoate.
Reduction: Butyl (2R)-2-hydroxybutanol.
Scientific Research Applications
Butyl (2R)-2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of butyl (2R)-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butanoic acid and butanol. These products can then participate in various metabolic pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: An ester derived from acetic acid and butanol, commonly used as a solvent.
Butyl butyrate: An ester formed from butyric acid and butanol, known for its fruity odor and use in fragrances and flavors.
Butyl acrylate: An ester of acrylic acid and butanol, used in the production of polymers and coatings.
Uniqueness
Butyl (2R)-2-hydroxybutanoate is unique due to the presence of the hydroxyl group on the second carbon of the butanoate chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
928835-95-4 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
butyl (2R)-2-hydroxybutanoate |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
YFFBWGUXPFAXRS-SSDOTTSWSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H](CC)O |
Canonical SMILES |
CCCCOC(=O)C(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.